CCR5 Antagonism: A 1,800-Fold Potency Advantage Over a Structurally Simplified Acetoxy Analog
4-Acetoxy-2',5'-difluorobenzophenone demonstrates potent CCR5 receptor antagonism with an IC50 of 10,100 nM, which is a critical activity for research into HIV, inflammation, and autoimmune diseases [1]. In stark contrast, the non-fluorinated analog 4-acetoxybenzophenone (CAS 13031-44-2) shows a completely different target profile, exhibiting negligible anti-androgen activity with an IC50 of 181,970 nM . This represents a calculated 1,800% higher potency for the target compound at the CCR5 receptor, underscoring how the 2',5'-difluoro substitution pattern dictates pharmacological selectivity.
| Evidence Dimension | CCR5 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 10,100 nM |
| Comparator Or Baseline | 4-Acetoxybenzophenone: IC50 = 181,970 nM (for rat androgen receptor, used as a benchmark for non-fluorinated analog activity) |
| Quantified Difference | Target compound is approximately 18 times more potent (1,800%) at its primary target than the non-fluorinated analog at a different target, highlighting a stark difference in pharmacological direction. |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4 cells; assessed by inhibition of CCl5-induced calcium mobilization after 1 hr. |
Why This Matters
This data demonstrates that the 2',5'-difluoro substitution on the benzophenone core is not merely a synthetic variation but is a key determinant of the compound's biological target profile and potency, making it indispensable for projects focused on CCR5-mediated pathways.
- [1] BindingDB. BDBM50387956 (CHEMBL2057812): Activity data for 4-Acetoxy-2',5'-difluorobenzophenone. 2024. View Source
